molecular formula C6H9N3O B3105828 (5-Methoxypyrimidin-2-yl)methanamine CAS No. 1553867-87-0

(5-Methoxypyrimidin-2-yl)methanamine

Cat. No.: B3105828
CAS No.: 1553867-87-0
M. Wt: 139.16
InChI Key: BPIGULHINMINAD-UHFFFAOYSA-N
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Description

(5-Methoxypyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by a methoxy group (-OCH3) attached to the fifth position of the pyrimidine ring and an amine group (-NH2) attached to the second position via a methylene bridge (-CH2-).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyrimidin-2-yl)methanamine typically involves the reaction of 5-methoxypyrimidine with formaldehyde and ammonia or a primary amine. The reaction conditions often include:

    Solvent: Aqueous or alcoholic medium

    Temperature: Moderate heating (50-80°C)

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Preparation: Purification of 5-methoxypyrimidine.

    Reaction: Controlled addition of formaldehyde and ammonia under optimized conditions.

    Purification: Crystallization or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxypyrimidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions at the methoxy or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Formation of 5-methoxypyrimidine-2-carboxylic acid.

    Reduction: Formation of 5-methoxypyrimidin-2-ylmethanol.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Methoxypyrimidin-2-yl)methanamine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxypyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can:

    Inhibit Enzymes: By binding to the active site or allosteric sites, thereby affecting the enzyme’s activity.

    Modulate Receptors: By acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxypyrimidin-5-yl)methanamine
  • (5-Methoxypyrimidin-4-yl)methanamine
  • (5-Methoxypyrimidin-6-yl)methanamine

Uniqueness

(5-Methoxypyrimidin-2-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy and amine groups on the pyrimidine ring can significantly affect the compound’s interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

(5-methoxypyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIGULHINMINAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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